![molecular formula C10H12N2O4S B2692681 5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide CAS No. 726164-66-5](/img/structure/B2692681.png)
5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide
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Description
5-Nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide is a chemical compound used in scientific research. It has the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . It exhibits great potential for various applications, such as in pharmaceutical and materials science studies.
Synthesis Analysis
The synthesis of thiophene derivatives like 5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide often involves heterocyclization of various substrates . Specific synthetic methods for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide consists of a thiophene ring attached to a carboxamide group and a nitro group . The molecule also contains an oxolane ring attached to the thiophene ring via a methylene bridge .Scientific Research Applications
- Some thiophene-based drugs include suprofen (a nonsteroidal anti-inflammatory drug) and articaine (used as a voltage-gated sodium channel blocker and dental anesthetic in Europe) .
- Thiophene-mediated molecules play a crucial role in organic semiconductors. They contribute to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Examples include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Pharmacological Properties
Nanostructured Models and Imaging
Synthetic Methods
properties
IUPAC Name |
5-nitro-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(11-6-7-2-1-5-16-7)8-3-4-9(17-8)12(14)15/h3-4,7H,1-2,5-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPNLZQKDXZPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide |
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